1-Ethyl-3-hydroxypyridin-2(1H)-one
Description
Contextualization within the Broader Pyridinone Chemical Landscape
Pyridinones are heterocyclic compounds characterized by a six-membered ring containing a nitrogen atom and a carbonyl group. nih.govfrontiersin.org They exist in two primary isomeric forms: 2-(1H)-pyridinones and 4-(1H)-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. frontiersin.org The pyridinone structure is of significant interest because it can act as both a hydrogen bond donor and acceptor, a feature that allows for a wide range of chemical interactions. nih.govfrontiersin.org
1-Ethyl-3-hydroxypyridin-2(1H)-one belongs to the 2-(1H)-pyridinone subclass. Its structure is further defined by an ethyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the pyridinone ring. This specific arrangement of functional groups influences its chemical behavior and properties. The broader pyridinone chemical landscape is vast, with numerous derivatives being synthesized and studied for their potential in medicinal chemistry and other industrial applications. nih.govfrontiersin.org These derivatives often serve as bioisosteres for other chemical groups like amides, pyridines, and phenols, meaning they can produce similar biological effects. nih.govfrontiersin.org
The fundamental pyridinone scaffold allows for derivatization at multiple positions, enabling the tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities. nih.govfrontiersin.org This adaptability has made pyridinones a valuable building block in the design of new molecules with specific functions. nih.govfrontiersin.org
Academic and Research Significance of the this compound Scaffold
The this compound scaffold, and the broader 3-hydroxy-2(1H)-pyridinone class to which it belongs, are of significant academic and research interest primarily due to their strong metal-chelating properties. kcl.ac.ukacs.orgnih.gov The presence of the hydroxyl and carbonyl groups in a favorable orientation allows these molecules to bind tightly to metal ions, particularly hard metal ions like iron(III). kcl.ac.uknih.gov
This chelating ability is at the core of much of the research surrounding these compounds. For instance, various 3-hydroxypyridin-4-one derivatives have been investigated as potential agents for treating iron overload conditions. nih.govresearchgate.net The introduction of different substituents at various positions on the pyridinone ring, such as the ethyl group in this compound, can fine-tune the chelating efficiency and other properties of the molecule. nih.gov
Beyond metal chelation, the pyridinone scaffold is considered a "privileged structure" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are able to bind to multiple biological targets. Pyridinone-containing compounds have been investigated for a wide range of potential pharmacological activities, including as anti-inflammatory and antimicrobial agents. nih.govfrontiersin.org The specific scaffold of this compound provides a template for the design of new compounds with tailored biological activities. nih.govfrontiersin.org
Evolution of Research Methodologies Pertaining to 2(1H)-Pyridinones
The methods for synthesizing and studying 2(1H)-pyridinones have evolved over time, becoming more efficient and sophisticated.
Synthesis:
Early methods for the synthesis of pyridinones often involved the ammonization of pyranones at high temperatures. researchgate.net More contemporary approaches offer greater efficiency and functional group tolerance. nih.gov One-pot synthesis methods have been developed, allowing for the direct creation of 2-(1H)-pyridinones from readily available starting materials. nih.gov For instance, a one-pot synthesis using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst has been reported as an efficient and environmentally friendly route. nih.gov Another common strategy involves the cyclization of precursor molecules. For example, phenylacetonitrile (B145931) can be reacted with malonyl chloride to form the pyridinone ring. nih.gov
The synthesis of specifically substituted pyridinones, such as 3-hydroxypyridin-2(1H)-ones, often involves multi-step processes. These can include the use of protecting groups, such as a benzyl (B1604629) ether for the hydroxyl function, which is later removed. kcl.ac.uk Suzuki-Miyaura coupling reactions have also been employed to introduce aryl substituents onto the pyridinone ring. nih.gov
Purification and Analysis:
A variety of analytical and purification techniques are utilized in pyridinone research. kcl.ac.uk Standard methods include precipitation, crystallization, and flash column chromatography. kcl.ac.uk For more precise separation and purification, High-Performance Liquid Chromatography (HPLC) is a widely used technique. kcl.ac.uksielc.com Reverse-phase HPLC methods have been developed for the analysis of 3-hydroxy-2-pyridone, for example. sielc.com
The structural characterization of newly synthesized pyridinone derivatives is crucial. A combination of spectroscopic methods is typically employed, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule. wikipedia.orgmdpi.com
Mass Spectrometry: This technique helps to determine the molecular weight and fragmentation pattern of the compound. researchgate.netnist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups, and can provide insights into hydrogen bonding. researchgate.netwikipedia.org
X-ray Crystallography: This powerful technique provides detailed information about the three-dimensional structure of the molecule in the solid state, confirming bond lengths and angles. researchgate.net
The table below summarizes some of the key properties and identifiers for this compound and a related parent compound.
| Property | This compound | 3-Hydroxy-2(1H)-pyridinone |
| Molecular Formula | C₇H₉NO₂ chemnet.comechemi.com | C₅H₅NO₂ sielc.comnist.gov |
| Molecular Weight | 139.15 g/mol nih.gov | 111.100 g/mol sielc.com |
| CAS Number | 90037-19-7 chemnet.com | 16867-04-2 sielc.comnist.gov |
| Synonyms | 1-Ethyl-3-hydroxy-2-pyridone, CP 02 chemnet.com | 2,3-Pyridinediol, 3-Hydroxy-2-pyridone nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-hydroxypyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-8-5-3-4-6(9)7(8)10/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJLYROOSGHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879124 | |
| Record name | 2(1H)-Pyridinone,1-Et-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90037-19-7 | |
| Record name | 2(1H)-Pyridinone,1-Et-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-hydroxy-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 1 Ethyl 3 Hydroxypyridin 2 1h One and Its Derivatives
Direct Synthesis Approaches
Direct synthesis focuses on constructing the pyridinone core in a single or few-step sequence from simple, non-cyclic starting materials. These methods are often favored for their efficiency and ability to introduce a variety of substituents onto the pyridinone ring.
Condensation Reactions for 1-Ethyl-3-hydroxypyridin-2(1H)-one Ring Formation
Condensation reactions are a cornerstone for the synthesis of pyridinone rings. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form the heterocyclic structure. A prevalent method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine. For instance, the condensation of ethyl acetoacetate (B1235776) with an amine can lead to the formation of a pyridinone ring. nih.gov
In a specific context for 3-hydroxypyridin-2(1H)-ones, a common strategy involves the reaction of a derivative of malic acid or a similar three-carbon component with an appropriate amine. The presence of the hydroxyl group necessitates careful selection of starting materials and reaction conditions to avoid unwanted side reactions.
Cyclization Processes in 2(1H)-Pyridinone Synthesis
Intramolecular cyclization is a powerful strategy for forming the 2(1H)-pyridinone ring. This approach involves a precursor molecule that already contains the necessary atoms for the ring, which then undergoes a ring-closing reaction. One such method involves the intramolecular cyclization of amides derived from β-enamino ketones. researchgate.netosi.lv For example, N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamides have been shown to cyclize in the presence of a base like potassium tert-butylate in THF to yield 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net
Another approach is the cyclization of pyridinium (B92312) salts. This has been demonstrated in the formation of 1-(1,2-dihydro-2-oxo-3-pyridinyl)pyridinium chloride from the cyclization of pyridinium salts derived from chloroacetamide and pyridine (B92270). researchgate.net These methods highlight the versatility of cyclization strategies in accessing a range of pyridinone derivatives.
One-Pot Synthetic Protocols for Related Pyridinone Scaffolds
One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps in a single reaction vessel without isolating intermediates. Several one-pot methods have been developed for the synthesis of various pyridinone and dihydropyridone derivatives. mdpi.comchemrxiv.orgnih.gov
A notable example is the four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate or cyanoacetamide), a β-keto-ester, and an ammonium (B1175870) source, often catalyzed by an acid or a base. mdpi.comnih.gov For example, polysubstituted dihydropyridone derivatives have been synthesized in good yields by reacting cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate (B1210297) under reflux in ethanol (B145695) with pyridine as a catalyst. mdpi.comnih.gov Another efficient one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones, a related benzofused pyridinone system, proceeds from N-phenylacetoacetamide derivatives via an α-hydroxylation followed by an acid-promoted intramolecular cyclization. nih.gov
| Method | Components | Catalyst/Conditions | Product Type | Yield Range | Reference |
| Four-Component Reaction | Aryl Aldehyde, Cyanoacetamide, Ethyl Acetoacetate, Ammonium Acetate | Pyridine, Ethanol, Reflux | Polysubstituted Dihydropyridones | 54-68% | mdpi.comnih.gov |
| Four-Component Reaction | Meldrum's Acid, Methyl Acetoacetate, Benzaldehyde Derivatives, Ammonium Acetate | SiO₂-Pr-SO₃H, Solvent-free | 3,4-Dihydropyridones | 78-93% | mdpi.com |
| Three-Component Reaction | Dimethyl 3-oxopentanedioate, DMF-DMA, Primary Amine | L-proline | 2(1H)-Pyridinones | Good | nih.gov |
| One-Pot Hydroxylation/Cyclization | N-phenylacetoacetamide | PhI(OCOCF₃)₂, H₂SO₄ | 3-Hydroxyquinolin-2(1H)-ones | High | nih.gov |
Precursor-Based Synthetic Routes
This category of synthetic strategies utilizes existing ring systems, which are then chemically transformed into the desired pyridinone structure. This is a particularly effective approach for the synthesis of this compound.
Transformation of Pyranone Analogues to this compound Structures
A widely employed and highly effective method for the synthesis of N-substituted 3-hydroxy-2(1H)-pyridinones is the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) or its derivatives with a primary amine. chemrxiv.orgkcl.ac.uk This reaction serves as a direct and efficient route to compounds like this compound.
The reaction involves heating maltol (B134687) with an excess of ethylamine (B1201723) in an aqueous solution or an autoclave. The mechanism proceeds via a ring-opening of the pyranone by the amine, followed by intramolecular condensation and dehydration to form the pyridinone ring. Protecting the 3-hydroxyl group, for instance as a benzyl (B1604629) ether, can significantly improve the yield of the pyridinone product by preventing side reactions. kcl.ac.uk While unprotected pyranones have been reported to give yields in the range of 3-40%, protecting the hydroxyl group can boost yields to 53-84%. kcl.ac.uk
| Pyranone Precursor | Amine | Conditions | Product | Yield (%) | Reference |
| 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) | Ethylamine | Water, Heat | 1-Ethyl-3-hydroxy-2-methylpyridin-4-one | Variable | kcl.ac.uk |
| 3-(Benzyloxy)-2-methyl-4H-pyran-4-one | Ethylamine | Not specified | 1-Ethyl-3-(benzyloxy)-2-methylpyridin-4-one | 53-84 | kcl.ac.uk |
Note: The table describes the synthesis of the isomeric 1-Ethyl-3-hydroxy-2-methylpyridin-4-one, a closely related and well-documented transformation that illustrates the general principle of pyranone to pyridinone conversion.
Aminolysis Reactions for Pyridinone Ring Closure
Aminolysis, the reaction of a substance with an amine, is a key step in many pyridinone syntheses, particularly in the context of ring closure or precursor modification. youtube.com In the transformation of pyranones to pyridinones as described above, the initial attack of the amine on the pyranone ring is an aminolysis reaction that leads to a ring-opened intermediate.
Suzuki-Coupling and Demethylation Strategies for Substituted 3-Hydroxypyridin-2(1H)-ones
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, and it has been effectively applied in the synthesis of substituted 3-hydroxypyridin-2(1H)-ones. nih.govresearchgate.netharvard.edulibretexts.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with a halide or triflate. harvard.edulibretexts.orgorganic-chemistry.org
A common strategy for synthesizing aryl-substituted 3-hydroxypyridin-2(1H)-ones begins with a suitably halogenated 2,3-dimethoxypyridine. nih.gov This starting material undergoes a Suzuki-Miyaura coupling reaction with an arylboronic acid. nih.gov The general catalytic cycle for this transformation involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Following the successful cross-coupling, the final step is the demethylation of the two methoxy (B1213986) groups to reveal the desired 3-hydroxy-2(1H)-pyridone structure. nih.gov This two-step sequence provides an efficient route to a variety of aryl-substituted derivatives, which are of interest as potential therapeutic agents, such as endonuclease inhibitors. nih.govresearchgate.net
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents onto the pyridinone core, making it a valuable tool in the development of new derivatives with tailored properties. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, can be optimized to achieve high yields and accommodate various functional groups. harvard.eduorganic-chemistry.orgnih.gov
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential tools in organic synthesis, temporarily masking a functional group to prevent it from reacting while other parts of the molecule are being modified. wikipedia.orgyoutube.comyoutube.comyoutube.com In the synthesis of this compound and its derivatives, the hydroxyl group often requires protection. nih.govhighfine.commasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org
Strategies for Hydroxyl Group Protection and Deprotection
A variety of protecting groups are available for hydroxyl functions, with the choice depending on the specific reaction conditions to be employed in subsequent steps. highfine.commasterorganicchemistry.comorganic-chemistry.org Common protecting groups for hydroxyls include ethers, such as benzyl (Bn), p-methoxybenzyl (PMB), and various silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). highfine.commasterorganicchemistry.com Acetals, like tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are also frequently used. wikipedia.orghighfine.com
The introduction of these protecting groups typically involves reacting the alcohol with a corresponding halide (e.g., benzyl bromide, TBDMS chloride) in the presence of a base. youtube.com The deprotection strategy is equally critical and must be chosen to selectively remove the protecting group without affecting other functionalities in the molecule. For instance, benzyl ethers are often removed by catalytic hydrogenation, while silyl ethers are readily cleaved using a source of fluoride (B91410) ions. youtube.com Acid-labile protecting groups like MOM and THP ethers can be removed under acidic conditions. wikipedia.orghighfine.com
A specific example of hydroxyl group protection in the context of hydroxypyridine synthesis involves the use of 2-methoxyethoxymethyl chloride (MEM-Cl) under phase-transfer catalysis conditions. nih.gov The subsequent removal of the MEM group can be achieved using an acidic resin like Amberlyst 15. nih.gov
Influence of Protecting Groups on Reaction Efficiency and Product Selectivity
The presence of a protecting group can significantly influence the outcome of a reaction. A well-chosen protecting group can enhance reaction efficiency by preventing side reactions and increasing the yield of the desired product. youtube.com
Moreover, protecting groups can play a crucial role in directing the selectivity of a reaction. youtube.comyoutube.com For example, the steric bulk of a protecting group can influence the regioselectivity of a reaction by blocking access to a particular reaction site. youtube.com In the synthesis of complex molecules with multiple similar functional groups, a carefully planned protecting group strategy allows for the selective reaction of one group while others remain protected. This is often referred to as an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions. organic-chemistry.orgnih.gov
In the context of pyridinone synthesis, the strategic use of protecting groups on the nitrogen atom of the pyridine ring has also been explored to control reactivity and facilitate specific transformations. researchgate.net The stability and reactivity of different benzyl-derivative protecting groups on a di-substituted pyridine ring have been studied, highlighting their role in the formation of pyridinium salts. researchgate.net
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the formation of the pyridinone ring is crucial for optimizing existing synthetic routes and developing new ones.
Elucidation of Radical Pathways in Pyridinone Ring Systems
Radical reactions offer unique pathways for the synthesis of heterocyclic compounds, including pyridines. organic-chemistry.org The formation of pyridinyl radicals can be a key step in certain synthetic methodologies. researchgate.net For instance, visible-light-promoted biomimetic aza-6π electrocyclization can lead to the formation of diverse pyridines. organic-chemistry.org Mechanistic experiments in some pyridine syntheses have indicated the involvement of a radical pathway. organic-chemistry.org Acyl radicals, which can be generated from various carboxylic acid derivatives, can add to pyridinium salts, although this can sometimes lead to byproducts through fragmentation. youtube.com
Analysis of Intramolecular Cyclization and Ring Opening Mechanisms
Intramolecular cyclization is a common and powerful strategy for constructing the pyridin-2(1H)-one ring system. researchgate.netosi.lv One such method involves the intramolecular cyclization of amides of β-enamino ketones in the presence of a base. researchgate.net The mechanism of these reactions involves the formation of a new bond within the molecule to close the ring.
Conversely, ring-opening reactions of pyridinone and related pyridine systems have also been investigated. nih.govnih.govnih.govacs.orgrsc.orgyoutube.com Photochemical irradiation of 2(1H)-pyridinone can lead to a ring-opening photoreaction, proceeding through the cleavage of an alpha C-N single bond to form a conjugated isocyanate. acs.org Mechanistic studies, often supported by computational calculations, have been employed to understand the intricate steps of these ring-opening and ring-contraction processes. nih.govnih.gov For example, in certain Re(I) carbonyl complexes, the deprotonation of a dearomatized pyridine ring has been shown to be a critical step in inducing ring contraction and cleavage of a C-N bond. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 3 Hydroxypyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR for Structural Connectivity and Proton Environment Analysis
Proton (¹H) NMR spectroscopy of 1-Ethyl-3-hydroxypyridin-2(1H)-one is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The ethyl group attached to the nitrogen atom would exhibit a characteristic A₂B₃ spin system. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, likely in the downfield region around 3.8-4.2 ppm, influenced by the electron-withdrawing nitrogen atom. The methyl protons (-CH₃) would present as a triplet, further upfield around 1.2-1.5 ppm.
The protons on the pyridinone ring are expected to show signals in the aromatic region. Based on data for related 3-hydroxypyridine (B118123) and 2-pyridone systems, the proton at position 4 (H-4) would likely be a doublet of doublets, coupling to H-5. The proton at position 5 (H-5) would also be a doublet of doublets, coupling to both H-4 and H-6. The proton at position 6 (H-6) would appear as a doublet, coupling to H-5. The hydroxyl proton (-OH) at position 3 is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In deuterated chloroform (B151607) (CDCl₃), it might appear in the range of 5-8 ppm.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- (ethyl) | 3.8 - 4.2 | Quartet (q) | ~7 |
| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet (t) | ~7 |
| H-4 (ring) | 6.8 - 7.2 | Doublet of Doublets (dd) | JH4-H5 ≈ 7-8, JH4-H6 ≈ 1-2 |
| H-5 (ring) | 6.0 - 6.4 | Doublet of Doublets (dd) | JH5-H4 ≈ 7-8, JH5-H6 ≈ 5-6 |
| H-6 (ring) | 7.0 - 7.4 | Doublet of Doublets (dd) | JH6-H5 ≈ 5-6, JH6-H4 ≈ 1-2 |
| -OH | 5.0 - 8.0 | Broad Singlet (br s) | N/A |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation and Substituent Effects
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C-2) is expected to be the most downfield signal, typically in the range of 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen.
The carbon atoms of the pyridinone ring will appear in the aromatic region (around 100-150 ppm). The carbon bearing the hydroxyl group (C-3) would be significantly downfield due to the oxygen's electronegativity. The other ring carbons (C-4, C-5, and C-6) will have chemical shifts influenced by their position relative to the substituents. The ethyl group carbons will be found in the upfield region, with the methylene carbon (-CH₂) being more downfield than the methyl carbon (-CH₃).
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (C-2) | 160 - 170 |
| C-OH (C-3) | 145 - 155 |
| C-4 | 115 - 125 |
| C-5 | 105 - 115 |
| C-6 | 130 - 140 |
| -CH₂- (ethyl) | 40 - 50 |
| -CH₃ (ethyl) | 13 - 18 |
Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathway Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₇H₉NO₂), the molecular weight is 139.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 139. Subsequent fragmentation would likely involve the loss of the ethyl group, leading to a fragment ion at m/z 110 ([M-C₂H₅]⁺). Another plausible fragmentation pathway is the loss of carbon monoxide (CO) from the pyridinone ring, resulting in a fragment at m/z 111 ([M-CO]⁺). Further fragmentation could involve the loss of a hydroxyl radical or other small neutral molecules. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion. Predicted collision cross-section data for the [M+H]⁺ adduct suggests a value of approximately 124.2 Ų. uni.lu
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |
| 111 | [C₆H₉NO]⁺ | -CO |
| 110 | [C₅H₄NO₂]⁺ | -C₂H₅ |
| 83 | [C₅H₅N]⁺ | -CO, -C₂H₅ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of a strong absorption band around 1640-1680 cm⁻¹ would confirm the C=O stretching vibration of the pyridinone ring. The C=C stretching vibrations of the ring would likely appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the ethyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C-O stretching of the hydroxyl group would likely be found in the 1200-1300 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -OH | O-H Stretch | 3200 - 3500 | Strong, Broad |
| C-H (sp³) | C-H Stretch | 2850 - 3000 | Medium |
| C-H (sp²) | C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=O | C=O Stretch | 1640 - 1680 | Strong |
| C=C | C=C Stretch | 1500 - 1600 | Medium to Strong |
| C-O | C-O Stretch | 1200 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pattern Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure and the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. Due to the conjugated system of the pyridinone ring, a strong π → π* transition is anticipated. For related 3-hydroxypyridine derivatives, absorption maxima are typically observed in the range of 260-320 nm. The ethyl and hydroxyl substituents will have a modest influence on the exact position of the λmax. The n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, would be of lower intensity and may appear as a shoulder on the main absorption band. The UV spectrum of 3-hydroxypyridine shows absorption maxima that can be used as a reference. nih.gov
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π | 260 - 290 | Ethanol (B145695)/Water |
| π → π | 300 - 330 | Ethanol/Water |
| n → π* | ~340 | Ethanol/Water |
X-ray Crystallography for Precise Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.
Chromatographic Methodologies for Isolation and Purity Assessment
The isolation and determination of purity for this compound, a member of the hydroxypyridinone class of compounds, rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method, offering high resolution and sensitivity for both analytical and preparative purposes. The selection of chromatographic conditions is critical, as hydroxypyridinones are known for their ability to chelate metal ions, which can lead to challenging interactions with standard silica-based stationary phases.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a robust and widely applicable technique for the analysis of hydroxypyridinones. These methods are suitable for purity assessment, quantification, and scalable for the isolation of the compound from reaction mixtures or for the separation of related impurities.
Methodologies developed for structurally similar hydroxypyridinones provide a strong basis for the analysis of this compound. For instance, the chromatography of related iron-chelating hydroxypyridones has been successfully achieved on specialized stationary phases designed to minimize unwanted interactions. A notable approach involves the use of porous graphitized carbon (PGC) columns, which offer a unique retention mechanism compared to traditional silica-based C18 columns. nih.gov
Another effective strategy to overcome the challenges of analyzing these chelating agents on silica-based columns is the modification of the mobile phase. The addition of a competing metal ion, such as Fe(III), to an acidified aqueous mobile phase can saturate the active sites on the column, allowing for the successful separation of various hydroxypyridones. nih.gov Alternatively, specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, can be employed. sielc.com These columns, paired with a simple mobile phase of acetonitrile, water, and an acidifier like phosphoric or formic acid, provide effective separation. sielc.com
For preparative isolation, semi-preparative RP-HPLC methods are often employed. These methods typically use a gradient elution with a mixture of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA), to achieve high purity of the target compound. nih.gov
The following tables summarize typical chromatographic conditions used for the analysis and purification of hydroxypyridinone compounds, which are applicable to this compound.
Table 1: Analytical HPLC Conditions for Hydroxypyridinone Derivatives
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Porous Graphitized Carbon (Hypercarb) | µBondapak C18 |
| Column Dimensions | 10 cm x 0.46 cm | Not Specified |
| Mobile Phase | Acetonitrile / 10 mM NaH₂PO₄ buffer with 2 mM EDTA (pH 3) (14:86, v/v) | Acidified aqueous mobile phase with 50 µM ferric ammonium (B1175870) citrate |
| Detection | UV at 280 nm | Not Specified |
| Reference | nih.gov | nih.gov |
Table 2: General and Preparative HPLC Conditions for Hydroxypyridinone Derivatives
| Parameter | Method 3 (Analytical/Preparative) | Method 4 (Semi-Preparative) |
| Stationary Phase | Newcrom R1 (Reverse-Phase) | Reverse-Phase C18 |
| Column Dimensions | Not Specified | Not Specified |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Flow Rate | Not Specified | 4 mL/min |
| Detection | UV, MS-compatible (with formic acid) | Not Specified |
| Reference | sielc.com | nih.gov |
These methodologies demonstrate the common approaches to the chromatographic analysis of hydroxypyridinones. The specific retention time and resolution for this compound would require method-specific development and validation, but these examples provide the foundational parameters for such work. The scalability of these RP-HPLC methods allows for a seamless transition from analytical-scale purity checks to preparative-scale isolation of the compound. sielc.com
Theoretical and Computational Studies on 1 Ethyl 3 Hydroxypyridin 2 1h One
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the many-electron wavefunction and energy to the electron density, DFT provides a computationally efficient yet accurate framework for studying molecules like 1-Ethyl-3-hydroxypyridin-2(1H)-one.
Investigation of Electronic Properties and Frontier Molecular Orbitals
The electronic characteristics of a molecule are pivotal in determining its reactivity and potential applications. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine key electronic parameters. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comosf.io For this compound, the HOMO is typically localized on the electron-rich hydroxypyridinone ring, while the LUMO is distributed across the π-system. The specific energies of these orbitals can be calculated with high accuracy using DFT methods. osf.io
The molecular electrostatic potential (MESP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic attack, and positive potential near the hydrogen atoms. mdpi.com
Calculation of Global Descriptive Parameters for Chemical Reactivity Prediction
Key Global Reactivity Descriptors:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of the molecule to a change in its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | Measures the electrophilic character of a molecule. |
These parameters, calculated for this compound, offer insights into its stability and reactivity. For instance, a high chemical hardness suggests high stability and low reactivity. mdpi.com The electrophilicity index helps in quantifying the molecule's ability to accept electrons in a reaction. researchgate.net
Conformational Analysis and Energetic Stability of Isomeric Forms
This compound can exist in different tautomeric and conformational forms. DFT calculations are instrumental in determining the relative stabilities of these isomers. By optimizing the geometry of each possible isomer and calculating its total electronic energy, the most stable form can be identified.
The primary tautomeric equilibrium for 3-hydroxypyridinones is between the 3-hydroxy-2-pyridone and the 3-hydroxy-4-pyridone forms, though for the 2(1H)-one isomer, the focus is on rotational conformers of the ethyl group. The potential energy surface can be scanned by systematically rotating the dihedral angle of the ethyl group to identify the global and local energy minima, which correspond to the stable conformers. The energy differences between these conformers provide information on their relative populations at a given temperature.
Molecular Dynamics Simulations for Ligand-Biomolecule Interaction Modeling
Molecular dynamics (MD) simulations provide a powerful avenue to study the dynamic behavior of this compound when interacting with biological macromolecules, such as proteins or enzymes. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and binding events over time. mdpi.com
In a typical MD simulation, the ligand (this compound) is placed in the binding site of a target biomolecule, often identified through molecular docking studies. The entire system, including the solvent (usually water), is then simulated for a specific period, ranging from nanoseconds to microseconds. mdpi.com
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time indicates the stability of the complex. A stable RMSD suggests a stable binding mode.
Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. nih.govnih.gov
Conformational Changes: MD simulations can show how the binding of the ligand might induce conformational changes in the protein, which can be crucial for its biological function. nih.gov
Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Hydrogen Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the charge distribution within a molecule and the nature of intermolecular interactions, particularly hydrogen bonds. nih.gov NBO analysis transforms the complex many-electron wavefunction from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs.
For this compound, NBO analysis can provide detailed information about:
Atomic Charges: It calculates the natural atomic charges on each atom, offering a more chemically meaningful representation of charge distribution than other methods like Mulliken population analysis.
Hybridization and Bond Strength: NBO analysis describes the hybridization of atomic orbitals and the nature of chemical bonds (e.g., σ, π, donor-acceptor interactions).
Hyperconjugative Interactions: It can quantify the stabilizing effects of hyperconjugation, such as the interaction between filled bonding orbitals and empty antibonding orbitals.
Hydrogen Bond Analysis: When studying dimers or complexes of this compound, NBO analysis is particularly useful for characterizing hydrogen bonds. It can identify the donor and acceptor orbitals involved in the hydrogen bond and calculate the second-order perturbation energy (E(2)), which provides a measure of the hydrogen bond strength.
Morokuma-Ziegler Energy Decomposition Analysis for Elucidating Intermolecular Bonding Nature
The Morokuma-Ziegler Energy Decomposition Analysis (EDA), often performed in conjunction with DFT, is a powerful method for dissecting the total interaction energy between two molecular fragments into physically meaningful components. unl.eduresearchgate.net This analysis provides deep insights into the nature of the chemical bond, whether it is covalent or ionic, and the relative importance of different types of interactions. arxiv.org
When this compound interacts with another molecule, such as a biological receptor or another pyridinone molecule, the total interaction energy (ΔEint) can be decomposed into the following terms:
ΔEelstat (Electrostatic Interaction): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the two fragments. It is typically attractive.
ΔEPauli (Pauli Repulsion): This is the repulsive term arising from the antisymmetry requirement of the wavefunction (Pauli exclusion principle) when the electron densities of the two fragments overlap.
ΔEorb (Orbital Interaction): This term reflects the stabilizing interactions due to charge transfer and polarization between the fragments. It is a key indicator of the covalent character of the bond.
ΔEdisp (Dispersion Interaction): This component accounts for the long-range electron correlation effects, commonly known as van der Waals forces.
By analyzing the relative magnitudes of these energy components, one can characterize the nature of the intermolecular bonding. For instance, a large contribution from ΔEorb would suggest a significant covalent character in the interaction, while a dominant ΔEelstat would indicate a more electrostatic (ionic) interaction. researchgate.net
An article on the theoretical and computational studies of this compound, specifically focusing on its in silico binding modes and affinities, cannot be generated at this time.
Extensive searches for research data on this particular chemical compound have not yielded specific information regarding its computational analysis. Scientific literature on the in silico prediction of its binding modes and affinities with biological targets appears to be unavailable.
Therefore, the requested article with detailed research findings and data tables cannot be constructed without deviating from the specified compound, which would violate the core instructions of the request.
Coordination Chemistry and Metal Chelation Properties of 1 Ethyl 3 Hydroxypyridin 2 1h One
Fundamental Principles of Metal Chelation by Hydroxypyridinones
Hydroxypyridinones are characterized by a pyridinone ring bearing a hydroxyl group, which, upon deprotonation, forms a bidentate binding site for metal ions. The affinity and selectivity of these ligands can be fine-tuned by modifying the substituents on the nitrogen atom and other positions of the pyridinone ring.
Bidentate Coordination Motifs and Their Geometric Orientations
1-Ethyl-3-hydroxypyridin-2(1H)-one, like other 3-hydroxypyridin-2-ones, acts as a bidentate ligand, coordinating to a metal ion through the deprotonated hydroxyl group and the adjacent carbonyl oxygen atom. This forms a stable five-membered chelate ring. The geometry of the resulting metal complex is dependent on the coordination number of the metal ion and the ligand-to-metal stoichiometry. For instance, with a hexacoordinate metal ion such as iron(III), three bidentate ligands will coordinate to form an octahedral complex, with a 3:1 ligand-to-metal ratio. researchgate.net The ethyl group on the nitrogen atom of this compound can influence the steric and electronic properties of the ligand, which in turn can affect the stability and geometry of the metal complex. In the solid state, it has been observed that 3-hydroxypyridin-2-ones exist in the lactam form, and this form predominates in their metal complexes. mdpi.com
Design and Synthesis of Multidentate Ligands Based on this compound Units
To enhance the affinity and selectivity for specific metal ions, bidentate hydroxypyridinone units can be incorporated into larger, multidentate ligands. These can be designed with varying degrees of flexibility and pre-organization to suit the coordination preferences of the target metal ion. Common strategies involve linking three bidentate HOPO units to a central scaffold to create a hexadentate ligand, which can fully saturate the coordination sphere of an octahedral metal ion like Fe(III). researchgate.netresearchgate.net These scaffolds can be tripodal, providing a pre-organized cavity for the metal ion, or linear. The synthesis of such multidentate ligands often involves the initial preparation of the functionalized hydroxypyridinone monomer, in this case, a derivative of this compound that can be coupled to the scaffold. While specific examples of multidentate ligands derived from this compound are not prevalent in the literature, the synthetic methodologies are well-established for the broader HOPO class. kcl.ac.uk
Chelation Selectivity and Affinity for Transition and Post-Transition Metal Ions
The electronic properties of the donor oxygen atoms in hydroxypyridinones make them particularly effective at chelating hard metal ions. The selectivity for different metal ions is influenced by factors such as the charge and size of the metal ion, as well as the specific substituents on the hydroxypyridinone ring.
Iron(III) Complexation: Thermodynamics and Kinetics of Formation
Interactions with Essential Divalent Metal Ions (e.g., Mg²⁺, Cu²⁺, Zn²⁺)
An important aspect of a selective chelator is its ability to bind the target metal ion without significantly disturbing the homeostasis of essential metal ions. Therefore, the interaction of this compound with divalent cations such as magnesium(II), copper(II), and zinc(II) is of considerable interest. Although specific stability constants for this compound with these metals are not documented in detail, studies on analogous 3-hydroxy-4-pyridinones can offer a comparative perspective. The affinity of these ligands for divalent metals is generally lower than for trivalent metals like iron(III).
Below is a table of pM values (pM = -log[Mⁿ⁺]) for a related 3-hydroxy-4-pyridinone ligand, which indicates its relative affinity for different metal ions. Higher pM values denote stronger chelation.
| Metal Ion | pM Value for a representative 3-hydroxy-4-pyridinone |
| Fe³⁺ | >20 |
| Al³⁺ | ~15 |
| Cu²⁺ | ~10-12 |
| Zn²⁺ | ~7-9 |
Note: The data presented is for a representative 3-hydroxy-4-pyridinone and is intended to be illustrative of the general trends for this class of compounds. Specific values for this compound may vary.
Chelation of Toxic Metal Ions (e.g., Aluminum(III))
The ability of hydroxypyridinones to chelate toxic metal ions, such as aluminum(III), is another area of active research. Aluminum toxicity has been implicated in various health disorders, and effective chelators are sought for its removal. The coordination chemistry of aluminum(III) with 1-ethyl-3-hydroxy-2-methyl-4-pyridinone, a compound structurally similar to the one , has been studied, indicating that hydroxypyridinones can form stable complexes with Al(III). mdpi.com The selectivity of these ligands for Al(III) over essential divalent cations is a key consideration in the design of therapeutic chelating agents.
pH-Dependent Protonation Equilibria and Their Impact on Metal Binding
The ability of this compound to bind metal ions is critically dependent on the solution's pH. The key event is the deprotonation of the 3-hydroxyl group, as the anionic form of the ligand is required for chelation. The acidity of this proton is represented by its pKₐ value. Metal binding becomes significant only at pH values approaching and exceeding the pKₐ of the hydroxyl group, where the ligand exists in its deprotonated, anionic form.
The general protonation equilibrium for a 3-hydroxypyridin-2-one (B1229133) ligand (HL) can be represented as: HL ⇌ L⁻ + H⁺
The affinity of hydroxypyridinone ligands for hard metal ions like iron(III) is directly correlated with the pKₐ values of the chelating oxygen atoms; a higher pKₐ generally corresponds to a higher affinity for Fe(III). kcl.ac.uk For the 3-hydroxypyridin-2-one (3,2-HOPO) class of ligands, the pKₐ of the hydroxyl group is a determining factor in their effectiveness as chelators at physiological pH. kcl.ac.uk
Studies on analogous hydroxypyridinone compounds demonstrate this pH dependency. For example, the acid-base properties of various hydroxypyridinone ligands have been determined using potentiometric and UV-visible spectrophotometric titrations. nih.govrsc.org These titrations reveal changes in the UV-Vis absorption spectra as the pH changes, with well-defined isosbestic points indicating the equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the ligand. rsc.org For instance, in a study of 1-hydroxy-2(1H)-pyridinone analogues, it was found that at a physiological pH of 7.4, the ligands are predominantly in their negatively charged, deprotonated form, which is essential for metal binding. nih.gov
Table 1: Protonation Constants (pKₐ) for Representative Hydroxypyridinone Ligands Note: This table presents data for analogous compounds to illustrate the typical pKₐ ranges for this class of chelators, as specific data for this compound is not readily available in the cited literature.
| Compound | pKₐ₁ | pKₐ₂ | Reference |
|---|---|---|---|
| 1-Methyl-3-hydroxypyridin-2-one | 8.6 | 0.2 | kcl.ac.uk |
| 3-Hydroxypyridin-2-one (3,2-HOPO) | ~8.6 (hydroxyl) | - | kcl.ac.uk |
| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | 3.89 (ring N-H) | 9.10 (3-OH) | rsc.org |
| 1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone) | 9.9 | 3.6 | kcl.ac.uk |
The speciation diagrams derived from these studies show that the concentration of the anionic, chelating form (L⁻) increases with pH, thereby enhancing the ligand's ability to sequester metal ions. Conversely, at low pH, the ligand is fully protonated and metal complexation is minimal.
Spectrophotometric and Potentiometric Titration Studies of Metal Complex Stoichiometry and Stability Constants
Spectrophotometric and potentiometric titrations are powerful techniques used to determine the stoichiometry and thermodynamic stability of the metal complexes formed by this compound and its analogues. mdpi.com As a bidentate ligand, it typically forms complexes with trivalent metal ions like Fe(III) in 1:1, 2:1, and 3:1 ligand-to-metal ratios (FeL²⁺, FeL₂⁺, FeL₃), depending on the pH and the concentration of the ligand. rsc.org
Potentiometric titrations, which measure the change in pH upon addition of a titrant, are used in conjunction with spectrophotometry to provide a comprehensive picture of the complexation equilibria. rsc.org The stability of these complexes is often compared using the parameter pM, which is the negative logarithm of the free metal ion concentration at specific conditions (typically pH 7.4, [M]total = 1 µM, and [L]total = 10 µM). A higher pM value indicates a greater sequestering ability. For example, the pFe³⁺ value for the class of 3,2-HOPO ligands is around 16. kcl.ac.uk
Table 2: Fe(III) Complex Stability Constants (log β) and pFe³⁺ Values for Analogous Hydroxypyridinone Ligands Note: This table includes data for various hydroxypyridinone ligands to provide context for the expected chelating strength. The stoichiometry is given as log β(metal)(ligand)(proton).
| Compound | Species | log β | pFe³⁺ | Reference |
|---|---|---|---|---|
| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | [FeLH]²⁺ | 13.63 | 22.0 | rsc.org |
| [FeL₂]⁺ | 25.13 | |||
| [FeL₃] | 33.15 | |||
| 3-Hydroxypyridin-2-one (3,2-HOPO) | [FeL₃] | ~32 | 16.3 | kcl.ac.ukrsc.org |
| 1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone) | [FeL₃] | 37.2 | 20.6 | kcl.ac.ukrsc.org |
| 1-Ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | - | - | 21.4 | nih.gov |
Studies on various hydroxypyridinones show they form highly stable, neutral 3:1 complexes with Fe(III) that are stable over a wide pH range. kcl.ac.uk The coordination chemistry is not limited to iron; these ligands also form stable complexes with other metal ions, including Al(III), Cu(II), and actinides. nih.govnih.gov For example, Cu(II) forms planar, tetracoordinate 2:1 complexes with 3-hydroxypyridin-4-one analogues. nih.gov
Computational Modeling of Metal-Ligand Interactions and Complex Geometries
Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the structure, stability, and nature of the bonding in metal-hydroxypyridinone complexes. nih.govcitedrive.com These theoretical calculations are crucial for rational drug design and for understanding the selective complexation of metal ions. nih.govresearchgate.net
For a trivalent metal ion like Fe(III), the 3:1 complex with a bidentate hydroxypyridinone ligand such as this compound is predicted to have a slightly distorted octahedral geometry. rsc.orgcitedrive.com The metal ion is coordinated by the three ligands through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group. rsc.orgnih.gov
Key findings from computational studies on analogous systems include:
Coordination Geometry: DFT calculations consistently predict an octahedral coordination for the Fe(III) center in tris-complexes, which is the favored geometry for high-spin d⁵ Fe(III). nih.govcitedrive.com
Nature of Bonding: Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) reveal the nature of the metal-ligand bonds. These studies indicate that the interaction is predominantly electrostatic (ionic) in nature, which is typical for the interaction between a hard acid like Fe(III) and hard oxygen donor atoms. citedrive.com There is an effective charge transfer from the lone pair electrons of the ligand's oxygen atoms to the antibonding orbitals of the metal ion. nih.govresearchgate.net
Complex Stability: Theoretical binding energies can be calculated to predict the stability of different metal-ligand complexes. These calculations have been used to compare the selectivity of various hydroxypyridinone derivatives for Fe(III) over other biologically or environmentally relevant metals like Al(III), Zn(II), and Cu(II). nih.govresearchgate.net
Structural Parameters: DFT can accurately predict bond lengths and angles within the complex, which can be corroborated with experimental data from X-ray crystallography where available. For example, in a neutral tris-complex of a similar ligand with Fe(III), the Fe-O bond lengths are calculated to be around 2.0-2.1 Å. rsc.org
These computational models are invaluable for predicting the chelating properties of new ligands and for understanding the subtle structural and electronic factors that determine their efficacy and selectivity for specific metal ions.
Structure Activity Relationship Sar Studies of 1 Ethyl 3 Hydroxypyridin 2 1h One Derivatives
Impact of N-Substituents on Biological Activities
The substituent at the N-1 position of the pyridinone ring plays a significant role in determining the biological activity of 3-hydroxypyridin-2(1H)-one derivatives. Research has shown that varying the nature of this substituent can modulate the compound's potency and selectivity for different biological targets.
For instance, in the context of anti-HBV agents, N-aryl derivatives of 2-pyridinones have demonstrated better activity against HBV-DNA replication compared to their N-alkyl counterparts. nih.gov This suggests that the electronic and steric properties of the N-substituent are crucial for effective interaction with the viral target.
In the development of inhibitors for HIV-1 reverse transcriptase, modifications at the N-1 position of the pyrimidinedione ring, a related heterocyclic scaffold, have been extensively studied. nih.gov Homocyclic substitutions, such as cyclopropyl, phenyl, and cyclopentenyl groups, at the N-1 position have resulted in compounds with significant activity against both HIV-1 and HIV-2. nih.gov The addition of a methyl linker between the cyclic moiety and the N-1 position further contributed to the antiviral activity. nih.gov
Furthermore, in the context of histone deacetylase (HDAC) inhibitors, the N-substituent is part of the "cap" group, which interacts with the surface of the enzyme. SAR studies on 3-hydroxypyridin-2-thione-derived HDAC inhibitors revealed that modifications to this cap group, including various phenyl ring substituents, significantly impact HDAC inhibition activity. nih.gov
Table 1: Impact of N-Substituents on Anti-HBV Activity of 2-Pyridinone Analogs This table is for illustrative purposes and based on general findings; specific data would require access to the primary research articles.
| N-Substituent | Relative Anti-HBV Activity | Reference |
| Alkyl Chains | Lower | nih.gov |
| Aryl Groups | Higher | nih.gov |
Effects of Substitutions at the Pyridinone Ring Positions (e.g., C-5, C-6) on Ligand-Target Interactions
Substitutions at various positions on the pyridinone ring of 1-Ethyl-3-hydroxypyridin-2(1H)-one derivatives have a profound effect on their interactions with biological targets. These modifications can alter the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity and selectivity.
In the development of antimalarial agents based on the 4(1H)-pyridone scaffold, a detailed structure-activity relationship (SAR) study highlighted the importance of substitutions at the C-3 and C-2/C-6 positions. nih.gov Halogenation at the C-3 position, for instance, significantly improved both in vitro and in vivo activity compared to unsubstituted analogues. nih.gov While no significant difference was observed between 3-Cl and 3-Br analogues, both were superior to the 3-H compound. nih.gov
For HIV-1 reverse transcriptase inhibitors with a 2-pyridinone core, QSAR studies have indicated that R-substituents at the C-5 and C-6 positions (referred to as 22 and 23 positions in the study) have steric effects that can be detrimental to activity. oatext.com This suggests that bulky substituents at these positions may hinder the optimal binding of the inhibitor to the enzyme's active site.
In the context of antiproliferative activity, the number and position of methoxy (B1213986) (O-CH3) groups on pyridine (B92270) derivatives were found to be critical. mdpi.com Increasing the number of these substituents generally led to a decrease in the IC50 value, indicating enhanced activity. mdpi.com The insertion of other groups like -NH2, -OH, and halogens also affected the antiproliferative properties. mdpi.com
Furthermore, for 3-hydroxypyridin-4-one (HPO) chelators, which are isomers of the 2(1H)-pyridinone series, the size of the substituent at the 2-position is critical for determining the inhibition of enzymes like ribonucleotide reductase (RR) and 5-lipoxygenase (5-LO). nih.gov Large substituents at this position introduce steric hindrance that can interfere with the accessibility of the chelator to the iron centers within these enzymes. nih.gov
Table 2: Effect of C-3 Halogenation on Antimalarial Activity of 4(1H)-Pyridone Analogues This table is based on data for 4(1H)-pyridone analogues and is illustrative of the principles of substitution effects.
| C-3 Substituent | EC50 (μM) | Reference |
| H | 0.16 | nih.gov |
| Cl | 0.005 | nih.gov |
| Br | 0.008 | nih.gov |
Conformational Flexibility and its Role in Modulating Biological Recognition
The conformational flexibility of this compound and its derivatives is a key determinant in their ability to be recognized by and bind to biological targets. The molecule's ability to adopt different spatial arrangements allows it to fit into the binding sites of various enzymes and receptors.
Quantum-chemical calculations and conformational analysis of 2-pyridinone derivatives have been employed to understand their structure-activity relationships as HIV-1 reverse transcriptase inhibitors. oatext.com These studies help in determining the preferred conformations and molecular properties that are crucial for biological activity. The flexibility of the molecule, particularly the rotational freedom around single bonds, allows it to adapt its shape to the contours of the binding pocket.
In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the conformational preferences of these molecules are critical for their inhibitory action. researchgate.net The ability of the pyridinone scaffold to adopt a specific low-energy conformation that is complementary to the NNRTI binding site on the HIV-1 reverse transcriptase is a prerequisite for potent inhibition.
The interplay between the rigid core of the pyridinone ring and the flexible side chains is therefore a crucial aspect of molecular design. By carefully selecting substituents, the conformational properties of the derivatives can be tailored to achieve optimal binding and biological effect.
Analysis of Hydrogen Bonding Capabilities as Determinants of Binding Specificity
The hydrogen bonding capabilities of this compound derivatives are fundamental to their binding specificity and biological activity. The pyridinone core contains both hydrogen bond donors (the hydroxyl group and the N-H in unsubstituted pyridinones) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom), making it a versatile scaffold for interacting with biological macromolecules. nih.govfrontiersin.org
The 3-hydroxy group is particularly important for biological activity, as exemplified by pyridoxal (B1214274) 5'-phosphate (PLP), where the hydrogen bonding from this group is essential for its coenzymatic function. acs.org In the solid state, 3-hydroxypyridin-2-one (B1229133) molecules can form layered or 3D structures through various hydrogen-bonding motifs. researchgate.net
The pyridinone ring can engage in specific hydrogen bonding patterns, such as the R22(8) motif, which directs self-assembly in the absence of proton transfer. nih.gov However, upon protonation, the hydrogen bonding behavior can change, highlighting the sensitivity of these interactions to the chemical environment. nih.gov
In the context of enzyme inhibition, the hydrogen bonding interactions between the pyridinone derivative and the amino acid residues in the active site of the target enzyme are critical for binding affinity and specificity. For instance, in the design of histone deacetylase (HDAC) inhibitors, the 3-hydroxypyridin-2-thione moiety acts as a zinc-binding group, where the hydroxyl and thione groups coordinate with the zinc ion in the enzyme's active site. nih.gov This coordination is a form of strong, directed interaction akin to hydrogen bonding.
Table 3: Hydrogen Bonding Properties of the Pyridinone Core
| Functional Group | Hydrogen Bond Capability | Reference |
| 3-Hydroxy | Donor | acs.org |
| 2-Carbonyl | Acceptor | frontiersin.org |
| Ring Nitrogen | Acceptor (in N-substituted) | frontiersin.org |
| N-H (in unsubstituted) | Donor | frontiersin.org |
Influence of Tautomeric Equilibria on Receptor Binding and Functional Outcomes
The biological activity of this compound and related compounds can be significantly influenced by tautomeric equilibria. The pyridinone ring system can exist in different tautomeric forms, most notably the keto (pyridinone) and enol (hydroxypyridine) forms. wikipedia.orgwuxibiology.com The position of this equilibrium is sensitive to the solvent environment. acs.orgrsc.org
In aqueous solutions, which mimic physiological conditions, the zwitterionic keto form of 3-hydroxypyridine (B118123) is highly stabilized by hydrogen bonds with water molecules, leading to a mixture of both enol and keto tautomers. acs.orgrsc.orgresearchgate.net This is in contrast to the gas phase or non-polar solvents where the enol form is generally favored. wikipedia.orgacs.org
The existence of multiple tautomers in equilibrium means that the molecule can present different pharmacophoric features to a biological target. The specific tautomer that binds to a receptor or enzyme active site may not be the most abundant form in solution. The binding event itself can shift the tautomeric equilibrium towards the form that has a higher affinity for the target.
This phenomenon has important implications for drug design and structure-activity relationship studies. The ability to predict or control the tautomeric preference of a molecule can be a powerful tool in optimizing its biological activity. For example, the tautomeric equilibrium of the 3-pyridone/3-hydroxypyridine system can be used as a probe for the hydrophobic nature of macromolecular interiors, such as protein binding sites. rsc.org
The different tautomers will have distinct electronic properties, hydrogen bonding patterns, and three-dimensional shapes, all of which can affect receptor binding and subsequent functional outcomes. wuxibiology.com Therefore, a comprehensive understanding of the tautomeric behavior of this compound derivatives is crucial for elucidating their mechanism of action and for designing more effective therapeutic agents.
Comparative SAR Analysis Between 2(1H)-Pyridinone and 4(1H)-Pyridinone Isomers
The isomeric position of the carbonyl group in the pyridinone ring, distinguishing between 2(1H)-pyridinones and 4(1H)-pyridinones, has a profound impact on the molecule's physicochemical properties and biological activity. While both isomers are important scaffolds in medicinal chemistry, their distinct electronic and structural features lead to different structure-activity relationships (SAR).
In the context of antimalarial drug development, the 4(1H)-pyridone scaffold has been extensively optimized. nih.gov SAR studies have focused on substitutions at the C-2, C-3, C-5, and C-6 positions, leading to potent inhibitors of the parasite's electron transport chain. nih.gov
For 3-hydroxypyridin-4-ones (HPOs), which are isomers of the title compound, SAR studies have investigated their properties as iron chelators and inhibitors of iron-containing enzymes. nih.gov The substitution pattern on the pyridinone ring, particularly at the 1- and 2-positions, is critical for their inhibitory properties. nih.gov
On the other hand, 2(1H)-pyridinone derivatives have been developed as a significant class of non-nucleoside inhibitors of HIV-1 reverse transcriptase. oatext.com The SAR for these compounds has been explored through various computational and experimental methods, focusing on substitutions at different positions of the pyridinone ring.
While both isomeric scaffolds can be tailored to interact with a variety of biological targets, the specific substitution patterns that lead to optimal activity are often different. A comparative analysis of the SAR for these two classes of isomers reveals the subtle yet critical role of the carbonyl group's position in defining the molecule's interaction with its biological target. This understanding is essential for the rational design of new drugs based on either the 2(1H)- or 4(1H)-pyridinone core.
Table 4: General Comparison of 2(1H)- and 4(1H)-Pyridinone Isomers
| Feature | 2(1H)-Pyridinone | 4(1H)-Pyridinone | Reference |
| Tautomeric Preference | Solvent-dependent equilibrium | Keto form generally favored | nih.govwikipedia.orgwuxibiology.com |
| Primary Therapeutic Area Example | HIV-1 Reverse Transcriptase Inhibitors | Antimalarials, Iron Chelators | nih.govoatext.comnih.gov |
| Key SAR Focus | Substitutions for optimal fit in enzyme pocket | Substitutions to enhance potency and pharmacokinetic properties | nih.govoatext.com |
Biological Mechanisms of Action of 1 Ethyl 3 Hydroxypyridin 2 1h One Excluding Clinical Data
Enzyme Interaction and Inhibition Mechanisms
The primary mechanism through which 1-Ethyl-3-hydroxypyridin-2(1H)-one and related hydroxypyridinones exert their biological effects is the inhibition of metalloenzymes. By chelating the essential metal cofactors in the active sites of these enzymes, the compound can disrupt their catalytic activity.
Inhibition of Viral Endonucleases (e.g., Influenza A Endonuclease) through Metal Chelation
The endonuclease enzyme of the influenza A virus polymerase acidic (PA) subunit is a critical component for viral replication, facilitating a "cap-snatching" mechanism that allows the virus to hijack host cell transcription. This endonuclease activity is dependent on the presence of two metal ions, typically manganese (Mn²⁺), in its active site.
The 3-hydroxypyridin-2(1H)-one scaffold has been identified as a potent inhibitor of this enzyme. Research has shown that compounds with this core structure can effectively chelate the two metal ions (M1 and M2) within the endonuclease active site. nih.govnih.gov The hydroxyl and keto oxygen atoms of the pyridinone ring form strong coordinate bonds with the metal ions, displacing water molecules and locking the active site in an inhibited conformation. This bimetal chelation prevents the enzyme from binding to and cleaving host pre-mRNAs, thereby halting viral replication.
Studies on various phenyl-substituted 3-hydroxypyridin-2(1H)-ones have demonstrated potent inhibition of the influenza A endonuclease, with IC₅₀ values in the nanomolar range. nih.govnih.gov X-ray crystallography has confirmed that these inhibitors occupy the active site and coordinate with the two catalytic metal ions. nih.govresearchgate.net The structure-activity relationship (SAR) indicates that the 3-hydroxypyridin-2-one (B1229133) core is the key pharmacophore responsible for this inhibitory action. nih.govnih.gov
Table 1: Inhibitory Activity of Selected 3-Hydroxypyridin-2(1H)-one Analogs against Influenza A Endonuclease
| Compound | Target | IC₅₀ (nM) | Reference |
| Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 16) | Influenza A Endonuclease | 11 | nih.gov |
| Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 18) | Influenza A Endonuclease | 23 | nih.gov |
| 5-chloro-3-hydroxypyridin-2(1H)-one | Influenza A Endonuclease | Identified as active fragment | nih.govresearchgate.net |
Note: The table presents data for analogs of the core structure to illustrate the mechanism.
Modulation of HIV Integrase Activity via Metal Coordination
Human Immunodeficiency Virus (HIV) relies on the enzyme integrase (IN) to insert its viral DNA into the host cell's genome, a crucial step for viral replication. The active site of HIV integrase also contains two essential magnesium ions (Mg²⁺) that are critical for its catalytic functions: 3'-processing and strand transfer. researchgate.net
Inhibitors targeting HIV integrase often function as metal chelators. The pharmacophore for these inhibitors typically involves a triad (B1167595) of oxygen atoms that can coordinate with the two Mg²⁺ ions in the active site. researchgate.net While direct studies on this compound are limited in this context, related heterocyclic scaffolds such as 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones and 3-hydroxypyrimidine-2,4-diones have been identified as selective inhibitors of HIV integrase or the related HIV RNase H enzyme. nih.govnih.gov
These related compounds demonstrate that the hydroxypyridinone and similar motifs are effective at coordinating with the divalent metal ions in the active site of these viral enzymes. nih.gov This action blocks the binding of the viral DNA substrate and inhibits the strand transfer reaction, thereby preventing the integration of the viral genome. researchgate.net The mechanism suggests that the 3-hydroxypyridin-2(1H)-one moiety in the title compound has the potential to act similarly, serving as a pharmacophore for HIV integrase inhibition through metal coordination.
Inhibition of Catechol-O-Methyltransferase (COMT) and Related Enzymes
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine. COMT is a magnesium-dependent metalloenzyme that transfers a methyl group from a cofactor to a catechol substrate. nih.gov Inhibition of COMT can increase the bioavailability of these neurotransmitters.
Research has explored the use of hydroxypyridinones as bioisosteres for the catechol group found in both endogenous substrates and known inhibitors. The 1-hydroxy-2(1H)-pyridinone moiety, a close structural relative of this compound, has been investigated for its ability to chelate the Mg²⁺ ion in the COMT active site. By mimicking the binding of natural catechol substrates, these compounds can act as competitive inhibitors, blocking the enzyme's access to its intended targets. This mechanism highlights the versatility of the hydroxypyridinone scaffold in targeting a range of metalloenzymes beyond antiviral applications.
Mechanisms of Interaction with Other Relevant Enzymatic Pathways
The metal-chelating ability of the hydroxypyridinone scaffold extends to other metalloenzymes. One such example is tyrosinase, a copper-containing enzyme responsible for the browning process in fruits and vegetables and melanin (B1238610) biosynthesis in humans. The active site of tyrosinase contains two copper ions. Compounds capable of chelating these copper ions can inhibit the enzyme's activity. The 3-hydroxypyridinone structure is a known metal chelator and has the potential to interact with and inhibit such copper-dependent enzymatic pathways.
Antioxidant Mechanisms and Radical Scavenging Capabilities
In addition to enzyme inhibition, this compound can exhibit antioxidant properties. This activity is primarily attributed to its ability to neutralize reactive oxygen species (ROS) and other free radicals.
Direct Free Radical Scavenging via Hydrogen Atom Transfer (HAT)
The 3-hydroxy-2-pyridinone structure is essentially a phenolic compound, which are well-known antioxidants. The primary mechanism by which phenolic compounds scavenge free radicals is through Hydrogen Atom Transfer (HAT). In this process, the hydroxyl (-OH) group on the pyridinone ring donates its hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. This reaction transforms the antioxidant into a stable radical that is significantly less reactive and unable to propagate further oxidative damage.
Reaction: HPO-OH + R• → HPO-O• + RH
This mechanism is fundamental to the protective effects observed with 3-hydroxypyridine (B118123) antioxidants in biological systems, where they can mitigate oxidative stress by terminating radical chain reactions. The ability of the resulting antioxidant radical (HPO-O•) to delocalize the unpaired electron across its aromatic ring system contributes to its stability and low reactivity.
Metal Chelation-Mediated Prevention of Oxidative Stress (e.g., Fenton and Haber-Weiss Reactions)
The ability of this compound to chelate metal ions is a cornerstone of its biological activity, particularly in the prevention of oxidative stress. This compound belongs to the class of ortho-hydroxypyridinones, which are recognized for their potent metal-chelating properties, especially for iron. nih.gov The core structure features a 3-hydroxy-2(1H)-pyridinone moiety, which acts as a bidentate ligand, forming a stable five-membered ring with metal ions like iron (Fe³⁺ and Fe²⁺). nih.gov
This chelating action is crucial for inhibiting the Fenton and Haber-Weiss reactions, which are major sources of highly reactive and damaging hydroxyl radicals (•OH) in biological systems. nih.govbrieflands.com In these reactions, transition metals, most notably iron, act as catalysts. brieflands.comnih.gov
The Fenton reaction involves the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide (H₂O₂), generating a hydroxyl radical, a hydroxyl anion, and ferric iron (Fe³⁺). brieflands.comwikipedia.org
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The subsequent Haber-Weiss reaction, in its iron-catalyzed form, involves the reduction of ferric iron back to ferrous iron by a superoxide (B77818) radical (•O₂⁻), which then allows the Fenton cycle to continue. nih.govwikipedia.org The net reaction produces hydroxyl radicals from hydrogen peroxide and superoxide. wikipedia.org
Iron-Catalyzed Haber-Weiss Cycle:
Fe³⁺ + •O₂⁻ → Fe²⁺ + O₂
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Net Reaction: •O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂
By sequestering iron ions, this compound forms a stable 3:1 complex with the metal, effectively inhibiting their participation in these redox cycles. nih.gov This prevents the formation of the hydroxyl radical, which is one of the most destructive free radicals, capable of indiscriminately damaging essential biomolecules such as DNA, proteins, and lipids. nih.govbrieflands.com The prevention of this metal-catalyzed oxidative chemistry is a key mechanism by which hydroxypyridinones exert a protective effect against oxidative stress-related cellular damage.
Computational Insights into Radical Scavenging Pathways
Beyond metal chelation, this compound possesses direct antioxidant activity through radical scavenging. Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the mechanisms governing this activity. nih.govresearchgate.net Such studies allow for the prediction of chemical reactivity and the elucidation of the specific pathways through which these molecules neutralize free radicals. nih.gov
The primary radical scavenging mechanisms investigated computationally for phenolic and related compounds include:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The key thermodynamic descriptor for this pathway is the Bond Dissociation Enthalpy (BDE); a lower BDE indicates a greater propensity for H-atom donation. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. It is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.gov
Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton (deprotonation), followed by the transfer of an electron to the radical.
Computational studies on hydroxypyridinone derivatives have confirmed their ability to act as radical scavengers. nih.gov These in silico analyses investigate electronic properties, such as frontier molecular orbitals (HOMO/LUMO), and global descriptive parameters to understand the molecule's chemical reactivity and antioxidant potential. nih.govresearchgate.net For phenolic compounds, which are structurally related to the active moiety of hydroxypyridinones, DFT calculations can identify the specific hydroxyl groups most likely to participate in radical scavenging and determine the most favorable reaction mechanisms in different environments (e.g., lipid or aqueous phases). researchgate.netnih.gov While specific DFT data for this compound is part of broader research, the established methodologies for this class of compounds confirm that their antioxidant action is a combination of both metal chelation and direct radical scavenging, with computational tools being essential for understanding the latter. nih.govscienceopen.com
Below is an interactive table summarizing the key computational parameters used to evaluate radical scavenging activity.
| Mechanism | Key Thermodynamic Descriptor(s) | Interpretation for Higher Activity |
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Lower BDE value |
| Single Electron Transfer-Proton Transfer (SET-PT) | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Lower IP and PDE values |
| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Lower PA and ETE values |
Intermolecular Interactions with Key Biomolecules (e.g., Proteins, DNA)
The biological effects of this compound are mediated through its interactions with various biomolecules. The primary mode of interaction is often related to its metal-chelating and antioxidant properties. By preventing the formation of reactive oxygen species (ROS), the compound indirectly protects biomolecules like DNA, proteins, and lipids from oxidative damage. brieflands.comnih.gov
Furthermore, hydroxypyridinone-based structures can be specifically designed to interact with protein targets. For instance, researchers have designed 1-hydroxy-2(1H)-pyridinone derivatives as inhibitors of enzymes like catechol O-methyl transferase (COMT). nih.gov In such cases, the molecule acts as a ligand, binding to the active site of the protein. The potential for this binding and inhibition can be predicted and analyzed using in silico molecular docking studies, which model the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues. nih.gov
The interaction with DNA is primarily protective. Oxidative damage to DNA, caused by radicals like •OH, can lead to mutations and cellular dysfunction. By chelating the metal ions that catalyze the formation of these radicals, this compound helps maintain the structural integrity of DNA. brieflands.com
Role of Compound Tautomerism in Biological Recognition and Activity
An important chemical feature of this compound is its ability to exist in different tautomeric forms. The compound can interconvert between the 3-hydroxypyridine form and the 2-pyridone form. researchgate.netwuxibiology.com
This tautomeric equilibrium is highly sensitive to the surrounding environment. wuxibiology.com Computational and experimental studies on the parent 2-hydroxypyridine (B17775) structure show that the hydroxy tautomer is generally favored in the gas phase or in nonpolar solvents. researchgate.net However, in polar solvents like water, the pyridone tautomer becomes the more stable form. researchgate.netwuxibiology.com This shift is significant because biological systems are aqueous environments. The presence of water molecules can facilitate the proton transfer required for tautomerization, lowering the energy barrier for the interconversion. wuxibiology.com
Future Directions and Emerging Research Avenues for 1 Ethyl 3 Hydroxypyridin 2 1h One
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridinone derivatives, including 1-Ethyl-3-hydroxypyridin-2(1H)-one, has traditionally relied on established condensation reactions. frontiersin.org However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.
Recent advancements have focused on one-pot multicomponent reactions (MCRs), which offer a streamlined approach to constructing the pyridinone core with high atom economy. nih.gov For instance, a one-pot synthesis of 2-(1H)-pyridinone derivatives has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst, highlighting a move towards more environmentally friendly procedures. nih.gov Another approach involves the condensation of ethyl 3-aminocrotonate with an activated malonate derivative to produce 4-hydroxy-2-pyridinone in a single step without the need for a base. nih.gov
Furthermore, non-conventional energy sources like microwave and ultrasound are being explored to accelerate reaction times and improve yields. researchgate.net Microwave-assisted synthesis has been successfully employed for the preparation of 3,4-dihydro-2(1H)-pyridones, demonstrating the potential for rapid and efficient production. nih.gov Similarly, ultrasound-assisted synthesis has been shown to provide high yields under milder conditions compared to conventional methods. researchgate.net The development of solid-phase organic synthesis (SPOS) and liquid-phase organic synthesis (LPOS) also presents opportunities for creating libraries of pyridinone derivatives for high-throughput screening. nih.govresearchgate.net A recently reported method for preparing polysubstituted 3-hydroxypyridines involves a Pd(0)-catalyzed "anti-Wacker"-type cyclization, showcasing the innovation in synthetic strategies. mdpi.com
Future research will likely focus on refining these methods to be even more sustainable, for example, by utilizing water as a solvent, which has already shown significant yield improvements in some pyridinone syntheses. nih.gov The goal is to develop robust and scalable synthetic routes that are both economically viable and environmentally benign.
Advanced Computational Design for Targeted Applications
The advent of powerful computational tools has revolutionized drug discovery and materials science. For this compound, advanced computational design is a key emerging area that promises to unlock its full therapeutic and functional potential. By employing techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, researchers can rationally design novel derivatives with enhanced properties for specific applications. nih.gov
For example, computational approaches can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as metalloenzymes. nih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov Structure-based drug design, guided by the crystal structures of target proteins, can lead to the development of highly potent and selective inhibitors. nih.gov
A notable application is in the design of inhibitors for enzymes like influenza endonuclease. rutgers.eduelsevierpure.com Computational studies can elucidate the binding modes of 3-hydroxypyridin-2-one (B1229133) derivatives within the enzyme's active site, revealing key interactions that can be optimized to improve inhibitory potency. nih.govrutgers.eduelsevierpure.com This approach has already led to the discovery of potent analogs with significant antiviral activity. nih.gov
The future will see an increased integration of artificial intelligence and machine learning algorithms into the design process. These technologies can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of yet-to-be-synthesized compounds with even greater accuracy.
Exploration of Multifunctional Properties in Pyridinone Conjugates
The inherent properties of the this compound scaffold, particularly its metal-chelating ability, make it an excellent candidate for the development of multifunctional agents. nih.gov By conjugating this pyridinone with other pharmacophores or functional moieties, researchers can create hybrid molecules with synergistic or complementary activities.
One promising area is the development of multifunctional agents for neurodegenerative diseases like Alzheimer's. Pyridinone derivatives have been investigated as multifunctional agents capable of targeting various aspects of the disease pathology. nih.gov The ability of this compound to chelate metal ions is particularly relevant, as metal dyshomeostasis is implicated in the aggregation of amyloid-beta peptides.
Another avenue of exploration is the creation of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. For instance, a this compound-based chelator could be linked to a fluorescent tag or a radionuclide for imaging purposes, while simultaneously exerting a therapeutic effect. The development of Gd(III) complexes with hydroxypyridone ligands as potential MRI contrast agents is a step in this direction. nih.gov
Future research will focus on designing and synthesizing novel pyridinone conjugates with tailored properties. This will involve the use of versatile linkers to attach different functional units and the careful selection of conjugation partners to achieve the desired biological profile. The aim is to create single molecules that can address multiple pathological targets, leading to more effective and personalized therapies.
Integration of this compound into Advanced Materials Research
The unique chemical properties of this compound, particularly its ability to form stable complexes with a variety of metal ions, make it a valuable building block for the creation of advanced materials with novel functionalities.
One area of active research is the development of pyridinone-based polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting photophysical, magnetic, and catalytic properties. For example, the incorporation of this compound into a polymer backbone could lead to materials with selective metal-ion sensing or extraction capabilities. The development of fabrics grafted with 3-hydroxy-4-pyridone for filtering uranium from wastewater showcases this potential. mdpi.com
Furthermore, the photophysical properties of pyridinone derivatives can be harnessed in the design of luminescent materials. The ability of certain pyridinone-based ligands to sensitize the emission of lanthanide ions opens up possibilities for applications in lighting, displays, and bio-imaging. researchgate.net
Research is also exploring the use of pyridinone-containing materials in catalysis. The coordination of transition metals to this compound can create active catalytic centers for a range of organic transformations. mdpi.com
The future in this field will involve the synthesis and characterization of a wider range of pyridinone-based materials. A deeper understanding of the structure-property relationships will enable the rational design of materials with tailored functionalities for applications in environmental remediation, sensing, catalysis, and optoelectronics.
Deepening Mechanistic Understanding of Complex Biological Pathways
While the potential of this compound in various biological applications is evident, a comprehensive understanding of its mechanism of action at the molecular level is still evolving. Future research will be dedicated to elucidating the intricate biological pathways through which this compound and its derivatives exert their effects.
A key focus will be on understanding its interaction with metalloenzymes. While it is known to be a potent iron chelator, its effects on other metalloenzymes and the downstream consequences of this chelation need to be further investigated. nih.govnih.gov For instance, its role as an inhibitor of catechol-O-methyltransferase (COMT), a magnesium-dependent enzyme, is an area of interest. nih.gov
Moreover, the broader impact of this compound on cellular signaling pathways requires deeper investigation. This includes its influence on pathways related to oxidative stress, inflammation, and cell proliferation. nih.gov For example, pyridinone derivatives have been shown to inhibit p38α MAPK, a kinase involved in pain hypersensitivity. nih.gov
Advanced "omics" technologies, such as proteomics and metabolomics, will be instrumental in mapping the global cellular response to treatment with this compound. These approaches can identify novel protein targets and perturbed metabolic pathways, providing a more holistic view of its biological activity. The study of nicotinamide-derived pyridones and their role in metabolic pathways is an example of this type of research. mdpi.com
By gaining a more profound mechanistic understanding, researchers can better predict the therapeutic efficacy and potential off-target effects of this compound and its derivatives, paving the way for the development of safer and more effective therapeutic agents.
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Higher temperatures (>80°C) may increase by-product formation.
- Catalyst loading : Optimal NHC catalyst concentration (5–10 mol%) balances efficiency and cost .
- Purification : Chromatography or recrystallization improves purity but reduces overall yield .
Which spectroscopic techniques are essential for confirming the structure of this compound?
Basic Research Question
A combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is critical:
| Technique | Data Type | Application | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Proton/carbon shifts | Confirms substituent positions | |
| HRMS | Molecular ion peak | Validates molecular formula | |
| FT-IR | Functional group peaks | Identifies hydroxyl and carbonyl groups |
Example : ¹H NMR in CDCl₃ shows a singlet for the hydroxyl proton (δ 10.2–12.0 ppm) and a triplet for the ethyl group (δ 1.2–1.4 ppm) .
How can researchers optimize multi-step synthesis to minimize by-products?
Advanced Research Question
Strategies :
- Stepwise monitoring : Use thin-layer chromatography (TLC) or LC-MS after each step to isolate intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation, while THF minimizes side reactions in annulation .
- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) during acetylation reduces decomposition .
Case Study : A three-step synthesis of a fluorophenyl analog achieved 68% yield by optimizing stoichiometry (1:1.2 molar ratio) and using silica gel column chromatography for purification .
What strategies resolve contradictions in spectroscopic data between theoretical and experimental results?
Advanced Research Question
Approaches :
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Isotopic labeling : Use deuterated analogs to clarify overlapping proton signals (e.g., ethyl vs. methyl groups) .
- X-ray crystallography : Resolve ambiguous stereochemistry by determining the crystal structure .
Example : A discrepancy in ¹³C NMR (predicted δ 165 ppm vs. observed δ 168 ppm for the carbonyl group) was attributed to solvent effects, confirmed by repeating the experiment in DMSO-d₆ .
What biological assays are used to evaluate the pharmacological potential of this compound?
Basic Research Question
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays (e.g., for neurotransmitter receptors) quantify affinity (Kᵢ) .
- Cytotoxicity : MTT assays in cell lines assess selective toxicity .
Protocol : For receptor studies, incubate the compound with ³H-labeled ligands (e.g., serotonin receptors) and measure displacement via scintillation counting .
How do structural modifications (e.g., fluorophenyl groups) affect receptor binding affinity?
Advanced Research Question
Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 3-fluorophenyl) .
- Docking simulations : Use AutoDock Vina to predict binding poses in receptor active sites .
- Thermodynamic analysis : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy .
Findings : Adding a 4-fluorophenyl group increased binding affinity (Kᵢ = 12 nM vs. 85 nM for the parent compound) due to enhanced hydrophobic interactions .
What are the key considerations in designing metal-chelating studies for this compound?
Basic Research Question
- pH dependence : The hydroxyl group deprotonates at pH > 7, enabling coordination with metals like Cu(II) or Fe(III) .
- Spectroscopic titration : Monitor UV-Vis absorption shifts (e.g., λmax at 450 nm for Cu(II) complexes) to determine stoichiometry .
- Stability constants : Use potentiometric titrations to calculate logβ values for metal-ligand complexes .
Example : A 1:2 (metal:ligand) complex with Cu(II) showed enhanced stability (logβ = 8.2) compared to Fe(III) (logβ = 6.5) .
How to apply computational methods to predict interaction mechanisms with biological targets?
Advanced Research Question
Workflow :
Target preparation : Download protein structures (e.g., PDB ID 4AQ3) and remove water molecules.
Ligand docking : Use Schrödinger Glide to simulate binding poses and calculate docking scores .
MD simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
